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Compound of Interest

Compound Name: Atazanavir Sulfate

Cat. No.: B000745

Introduction

Atazanavir Sulfate (ATZ) is an antiretroviral protease inhibitor used in the treatment of HIV-1
infection.[1][2] As a Biopharmaceutics Classification System (BCS) Class Il drug, it is
characterized by low solubility and high permeability.[3][4] Its oral bioavailability is often limited
by pH-dependent solubility, rapid first-pass metabolism, and P-glycoprotein efflux.[3][5][6]
Developing sustained-release (SR) formulations for Atazanavir Sulfate is a key research goal
aimed at improving its therapeutic efficacy. SR systems can enhance bioavailability, reduce
dosing frequency, minimize side effects like hyperbilirubinemia and nephrolithiasis, and
improve patient compliance.[1][7]

This document provides detailed application notes and protocols for the research and
development of various sustained-release formulations of Atazanavir Sulfate, including lipid-
based nanoparticles and polymeric matrix systems.

Logical Workflow for Sustained-Release
Formulation Development

The development process for a novel sustained-release formulation follows a structured
pipeline from initial design to pre-clinical evaluation. This involves selecting appropriate
materials, preparing the formulation, and conducting a comprehensive series of
characterization tests to ensure quality and performance.
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Caption: General workflow for developing and evaluating sustained-release drug delivery
systems.

Application Note 1: Lipid-Based Nanoparticulate
Systems

Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid
Carriers (NLCs), are promising systems for enhancing the oral bioavailability of lipophilic drugs
like Atazanavir.[8][9] They can improve drug solubility, protect the drug from degradation in the
gastrointestinal tract, and facilitate lymphatic transport, thereby bypassing first-pass
metabolism.[8]

Formulation Strategy: Solid Lipid Nanoparticles (SLNSs)

SLNs are colloidal carriers made from solid lipids that are stabilized by surfactants. The hot
homogenization technique followed by ultrasonication is a common and effective method for
their preparation.[8]

Data Summary: SLN Formulations & Characteristics

The choice of lipids and surfactants significantly impacts the final characteristics of the SLNs,
such as patrticle size, entrapment efficiency, and drug release profile.
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Formula
. . Entrap Drug
tion . Surfacta Particle Zeta
Solid . . . ment Release Referen
Code o nt/Stabil Size Potentia o
Lipid . Efficien (at 12h) ce
(Exampl izer (nm) I (mV)
cy (%) (%)
e)
F18 ,
o Witepsol Tego
(Optimize 79.21 -16.1 99.52 81.40 18]
E85 Care 450
d)
Tri- Cremoph -15.1to 94.83 - 54.90 -
_ >100 [8]
stearin or RH40 -23.57 99.52 81.40
Precirol Cremoph ~70 (at
227.6 - 71.09 [9]
ATO 5 or RH 40 12h)
- - ~167 - - - [10][11]

Experimental Protocol: Preparation of Atazanavir-
Loaded SLNs by Hot Homogenization

This protocol is based on the methodology for preparing Atazanavir-loaded SLNs.[8]

Materials:

Atazanavir Sulfate (Drug)

Solid Lipid (e.g., Witepsol E85, Tri-stearin, Precirol ATO 5)[8][9]

Surfactant/Stabilizer (e.g., Tego Care 450, Cremophor RH40, Pluronic F68)[8][9]

Organic Solvents (e.g., Methanol, Chloroform)[8]

Distilled Water

Equipment:

 Rotary Evaporator
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Water Bath

High-Shear Homogenizer

Probe Sonicator

Magnetic Stirrer
Procedure:
e Preparation of Lipid Phase:

o Dissolve a defined amount of Atazanavir Sulfate and the chosen solid lipid (e.g., Witepsol
E85) in a 1:1 mixture of methanol and chloroform.[8]

o Remove the organic solvents completely using a rotary evaporator to form a thin lipid film.

[8]

o Melt the lipid layer by heating it in a water bath to a temperature approximately 5°C above
the melting point of the lipid.[8]

e Preparation of Aqueous Phase:
o Dissolve the surfactant(s) and any stabilizer (e.g., Tego Care 450) in distilled water.[8]
o Heat the aqueous phase to the same temperature as the molten lipid phase.[8]

» Emulsification:

o Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-
shear homogenizer.

o Continue homogenization for a specified time (e.g., 30 minutes) to form a coarse oil-in-
water emulsion.[9]

e Nanoparticle Formation:
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o Immediately subject the hot pre-emulsion to probe sonication to reduce the particle size to
the nanometer range, resulting in the formation of an SLN dispersion.[8][9]

Cooling and Solidification:

o Allow the resulting nanoemulsion to cool down to room temperature while stirring, which
allows the lipid to recrystallize and form solid nanoparticles.

Optional Lyophilization:

o For conversion to a dry powder, the SLN dispersion can be mixed with a cryoprotectant
(e.g., 1% w/v mannitol) and freeze-dried.[9]
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Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) via hot homogenization.
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Application Note 2: Polymeric Floating Matrix
Tablets

Gastro-retentive drug delivery systems, such as floating matrix tablets, are designed to remain
in the stomach for an extended period, which is particularly beneficial for drugs like Atazanavir
that have enhanced solubility and absorption in the acidic environment of the stomach.[1][3]
These systems can provide sustained drug release, leading to improved bioavailability.

Formulation Strategy: Non-Ebullient Floating Tablets

These tablets are formulated using swellable polymers that, upon contact with gastric fluid,
form a gel-like matrix. This matrix swells, reduces in density to less than that of gastric fluid
(allowing it to float), and controls the release of the drug via diffusion and/or erosion. Polymers
like HPMC K100M and PEO are commonly used.[1]

Data Summary: Floating Matrix Tablet Formulations &
Performance

The type and concentration of the polymer are critical factors that influence the floating
properties and the rate of drug release.
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Formulati Total Drug

on Code Polymer( Polymer Floating Float Release Referenc

(Example s) Conc. (%) LagTime Time (at 10h) e

) (hrs) (%)
Pullulan )

F4 44.4% <2 min > 10 79 [1][12]
Gum
HPMC

F12 44.0% <2 min > 12 37 [1]
K100M
PEO WSR _

F8 44.4% < 2 min > 12 45.8 [1][12]
Coagulant
PEO +

F13 HPMC 28.5% total <2 min >12 34.2 [1]
K100M
Methocel
K100M,

o 99.76 (at
Optimized Ethyl - - >12 [13][14]
12h)

Cellulose,
NaHCOs

Experimental Protocol: Preparation of Floating Matrix

Tablets by Direct Compression

This protocol describes a standard direct compression method for manufacturing floating

tablets.[1]

Materials:

Glidant (e.qg., Talc)[1]

Atazanavir Sulfate (Drug)

Filler/Binder (e.g., Microcrystalline Cellulose)

Sustained-Release Polymer (e.g., HPMC K100M, Pullulan Gum, PEO WSR Coagulant)[1]
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e Lubricant (e.g., Magnesium Stearate)[1]
Equipment:

e Sieves (#40 or #44 mesh)[1][2]

e Blender (e.g., V-blender or geometric mixing)
o Tablet Compression Machine

Procedure:

 Sifting: Accurately weigh all ingredients. Sift Atazanavir Sulfate and the other excipients
(polymer, filler) through a #40 sieve to ensure uniform particle size and de-agglomeration.[1]

e Blending:
o Place the sifted drug and polymers into a blender.
o Mix for 15-20 minutes to achieve a homogenous blend.

o Add the glidant (Talc) and lubricant (Magnesium Stearate) to the blend and mix for an
additional 3-5 minutes.

o Compression:
o Load the final blend into the hopper of a tablet compression machine.
o Compress the blend into tablets of a specified weight and hardness.
» Evaluation:

o Evaluate the prepared tablets for physicochemical properties such as weight variation,
hardness, friability, and drug content.

Protocol 1: Standard Characterization of
Formulations
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Consistent and thorough characterization is essential to ensure the quality and performance of

the developed sustained-release formulations.

Particle Size, Polydispersity Index (PDI), and Zeta
Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter
(particle size) and PDI. Laser Doppler Anemometry measures the electrophoretic mobility to
determine the zeta potential, which indicates the surface charge and stability of the
nanoparticles.

Procedure:

o Dilute the nanoparticle dispersion (e.g., SLNs) with deionized, filtered water to an
appropriate concentration.[10]

o Transfer the diluted sample to a disposable cuvette.

o Analyze the sample using a Zetasizer or similar instrument to obtain values for particle
size, PDI, and zeta potential.[8]

Entrapment Efficiency (EE) and Drug Loading (DL)

e Principle: This method involves separating the unentrapped (free) drug from the

nanoparticles and quantifying the amount of drug that has been successfully encapsulated.

Procedure:

(¢]

Place a known amount of the nanopatrticle dispersion into a centrifuge tube.

[¢]

Centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.[15]

o

Carefully collect the supernatant, which contains the unentrapped drug.

o

Measure the concentration of the drug in the supernatant using a validated analytical
method like HPLC or UV-Vis spectrophotometry.[15]

o

Calculate EE and DL using the following formulas:
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» EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

» DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release (Dissolution Study)

e Principle: This test evaluates the rate and extent of drug release from the formulation over
time in a simulated physiological fluid.

e Procedure (for Nanoparticles using Dialysis Method):[9][16]

[¢]

Activate a dialysis bag (e.g., MWCO 12,000 Da) by soaking it in the dissolution medium.

o Place a specific volume of the nanoparticle formulation (equivalent to a known amount of
Atazanavir) inside the dialysis bag and seal both ends.[16]

o Suspend the bag in a vessel of a USP dissolution apparatus (Type | or II) containing 900
mL of dissolution medium (e.g., 0.1 N HCI pH 1.2, or phosphate buffer pH 6.8).[9][16]

o Maintain the temperature at 37 = 0.5°C and stir at a constant speed (e.g., 50 or 100 rpm).
[9][16]

o At predetermined time intervals, withdraw an aliquot of the dissolution medium and
replace it with an equal volume of fresh medium to maintain sink conditions.

o Filter the samples and analyze the drug concentration using HPLC or UV-Vis
spectrophotometry.

Solid-State Characterization (FTIR & DSC)

o Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify any potential chemical
interactions between the drug and the excipients. Samples of the pure drug, individual
excipients, and the final formulation are scanned, and their spectra are compared for any
significant shifts or disappearance of characteristic peaks.[1][8]

 Differential Scanning Calorimetry (DSC): Used to evaluate the physical state of the drug
within the formulation (crystalline vs. amorphous). A shift or disappearance of the drug's
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melting endotherm in the formulation's thermogram suggests that the drug is molecularly

dispersed or has converted to an amorphous state, which can enhance solubility.[9][16]

Protocol 2: Quantitative Analysis of Atazanavir by

RP-HPLC

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is
crucial for the accurate quantification of Atazanavir Sulfate in bulk, during formulation

development, and in dissolution samples. The following is a consolidated protocol based on
several published methods.[17][18][19][20]

Chromatographic Conditions

Parameter Condition Reference(s)
C18 (e.g., 250 mm x 4.6 mm, 5
Column [17][18][19]
Hm)
Varies; common mixtures
include: « Methanol:Water
) (90:10 v/v), pH 3.55 with Acetic
Mobile Phase ) o [17][18][19]
Acid ¢ Acetonitrile:Water (80:20
viv), pH 3.0 « 1% Acetic
Acid:Methanol (20:80 v/v)
Flow Rate 0.5 - 1.0 mL/min [17][18][19]
Detection Wavelength 249 nm or 255 nm [17][18][19]
Injection Volume 20 pL [19]
Column Temperature Ambient or 30°C [19][20]
) ] Typically 3.7 - 8.4 min
Retention Time [17][18][19]

(depends on exact conditions)

Procedure

o Preparation of Mobile Phase: Prepare the chosen mobile phase, filter it through a 0.45 pm

membrane filter, and degas it by sonication for 10-15 minutes.[17]
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o Preparation of Standard Stock Solution: Accurately weigh and dissolve Atazanavir Sulfate
in the mobile phase to prepare a stock solution of a known concentration (e.g., 1000 pg/mL).
[17]

e Preparation of Calibration Curve:

o From the stock solution, prepare a series of working standard solutions with
concentrations ranging from approximately 10 to 100 pg/mL.[17][19]

o Inject each standard solution into the HPLC system.

o Construct a calibration curve by plotting the peak area against the concentration. The
curve should exhibit good linearity (R? = 0.999).[17][18]

e Sample Analysis:

o Prepare the sample solution by dissolving the formulation in the mobile phase, ensuring
the final concentration falls within the linear range of the calibration curve.

o Inject the sample solution and record the chromatogram.

o Determine the concentration of Atazanavir in the sample by comparing its peak area to the
calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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